WAY-325398

Beschreibung

Eigenschaften

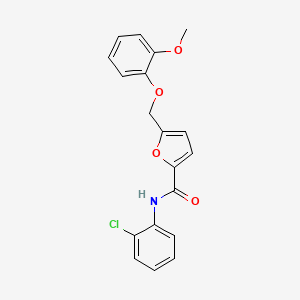

IUPAC Name |

N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-16-8-4-5-9-17(16)24-12-13-10-11-18(25-13)19(22)21-15-7-3-2-6-14(15)20/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLMEZKHDODQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-325398 umfasst mehrere Schritte, beginnend mit der Herstellung des Furanrings und der anschließenden Funktionalisierung. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Furanrings: Der Furanring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung unter sauren Bedingungen reagiert, um den Furanring zu bilden.

Funktionalisierung: Der Furanring wird dann funktionalisiert, indem die Chlorphenyl- und Methoxyphenoxygruppen eingeführt werden. Dies kann durch nukleophile Substitutionsreaktionen erreicht werden.

Endmontage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Furanrings mit der Carboxamidgruppe, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des oben beschriebenen Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Skalierung der Reaktionen, die Optimierung der Reaktionsbedingungen (Temperatur, Lösungsmittel und Zeit) und den Einsatz von Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-325398 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann unter oxidativen Bedingungen zu Furanonen oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Die Chlorphenylgruppe kann nukleophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO(4)) oder Chromtrioxid (CrO(_3)) können verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion mit Zinn(II)chlorid (SnCl(_2)).

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Furanone und andere oxidierte Derivate.

Reduktion: Amine und reduzierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Hemmung der Bildung von Osteoklasten aus, den Zellen, die für die Knochenresorption verantwortlich sind. Die genauen molekularen Ziele und beteiligten Pfade umfassen:

Hemmung von RANKL (Rezeptor-Aktivator des Nukleären Faktor Kappa-Β Liganden): RANKL ist essentiell für die Osteoklastendifferenzierung und -aktivierung.

Modulation des NF-κB-Signalwegs: Der NF-κB-Signalweg ist entscheidend für die Osteoklastogenese. This compound kann diesen Signalweg hemmen und so die Osteoklastenaktivität und die Knochenresorption reduzieren.

Wirkmechanismus

WAY-325398 exerts its effects primarily by inhibiting the formation of osteoclasts, the cells responsible for bone resorption. The exact molecular targets and pathways involved include:

Inhibition of RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand): RANKL is essential for osteoclast differentiation and activation.

Modulation of NF-κB Pathway: The NF-κB pathway is crucial for osteoclastogenesis. This compound may inhibit this pathway, reducing osteoclast activity and bone resorption.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- In vitro assays (e.g., enzyme inhibition, cell viability) would quantify target engagement and potency .

- In vivo studies could compare bioavailability and tissue distribution against reference compounds .

Limitations :

- The absence of peer-reviewed data on this compound restricts definitive conclusions.

- Structural or functional similarities inferred here are hypothetical and require experimental validation .

Biologische Aktivität

WAY-325398 is a compound that has garnered attention in the field of biological research, particularly for its potential therapeutic applications in bone-related disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential implications in medicine.

Chemical Structure and Synthesis

This compound is a synthetic compound characterized by a furan ring and functional groups that enhance its biological activity. The synthesis typically involves:

- Formation of the Furan Ring : Utilizing the Paal-Knorr synthesis method.

- Functionalization : Introduction of chlorophenyl and methoxyphenoxy groups via nucleophilic substitution.

- Final Assembly : Coupling with a carboxamide group using reagents like EDCI and HOBt .

The primary biological activity of this compound is its ability to inhibit osteoclast formation, which is crucial in bone resorption. The mechanisms include:

- Inhibition of RANKL : this compound interferes with the Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL), essential for osteoclast differentiation.

- Modulation of NF-κB Pathway : The compound may inhibit the NF-κB signaling pathway, reducing osteoclast activity and subsequently bone resorption .

Research Findings

Research has demonstrated several key findings regarding the biological activity of this compound:

Data Table: Summary of Biological Activity

Case Studies and Clinical Implications

While direct clinical studies on humans are scarce, preclinical studies provide insights into the compound's potential:

- Animal Models : Research involving rodents has shown that administration of this compound leads to decreased markers of bone resorption, suggesting its efficacy as a therapeutic agent.

- Future Directions : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound in humans.

Q & A

Q. What frameworks reconcile discrepancies between in silico predictions and empirical data for this compound’s bioavailability?

- Methodological Guidance :

- Validate computational models (e.g., PBPK) with in vivo PK studies.

- Adjust parameters (e.g., membrane permeability, protein binding) iteratively to improve prediction accuracy .

Data Synthesis and Reporting

-

Table 2 : Criteria for Robust Research Questions on this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.